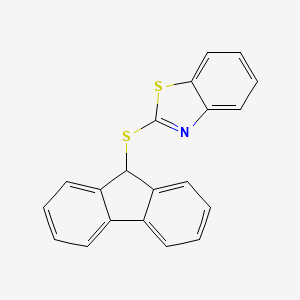
2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole: is an organic compound that features a benzothiazole ring fused with a fluorenylsulfanyl group. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole typically involves the reaction of 9H-fluorene-9-thiol with 2-chlorobenzothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it could be useful in designing drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins.
Comparison with Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxy)-1,3-benzothiazole
- 2-(9H-Fluoren-9-ylamino)-1,3-benzothiazole
- 2-(9H-Fluoren-9-ylcarbonyl)-1,3-benzothiazole
Comparison: 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole is unique due to the presence of the sulfanyl group, which imparts distinct electronic and steric properties compared to its methoxy, amino, and carbonyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C20H13NS2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C20H13NS2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19(15)23-20-21-17-11-5-6-12-18(17)22-20/h1-12,19H |
InChI Key |
RAJUTNNLMCMSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















